molecular formula C19H18Cl2F3N3O B2571625 4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide CAS No. 2062066-99-1

4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide

Cat. No.: B2571625
CAS No.: 2062066-99-1
M. Wt: 432.27
InChI Key: HEGZVVHAJJUGQA-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are widely used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC can lead to the formation of 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is thought to contribute significantly to their biological activities. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety play a crucial role .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve multiple steps. For example, the synthesis of 2,3,5-DCTF involves chlorination and vapor-phase fluorination .


Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety. These properties contribute to their wide range of applications in the agrochemical and pharmaceutical industries .

Scientific Research Applications

Organic Synthesis and Reactivity

  • Studies have delved into the synthesis and characterization of complex molecules, including those involving piperidine derivatives, which are crucial for developing novel organic compounds with potential applications in various fields such as medicinal chemistry and material science. For example, the work by Lemire et al. (2004) investigates the addition of nucleophiles to 3-substituted pyridinium salts, a method that could be relevant for synthesizing compounds related to the one (Lemire, Grenon, Pourashraf, & Charette, 2004).

Materials Science

  • Research in materials science has explored the synthesis and properties of novel compounds, including those with piperidine components, for potential applications in high-performance materials. Zhang et al. (2007) discuss the synthesis and characterization of soluble polyimides derived from aromatic diamine monomers, which could be relevant for understanding the material properties of compounds similar to the one (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).

Pharmacology and Drug Design

  • In pharmacology, the focus has been on understanding how specific compounds can interact with biological systems, particularly in the context of drug design and discovery. The study by Wang, Zhong, and Yan (2002) on the modulation of GABAergic signaling by dopamine D4 receptors in the prefrontal cortex highlights the importance of understanding receptor-ligand interactions, which could be relevant for compounds with structural similarities to "4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide" (Wang, Zhong, & Yan, 2002).

Future Directions

The future of TFMP derivatives looks promising. They are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . Ongoing research and development are likely to lead to the discovery of new TFMP derivatives with enhanced properties and applications.

Properties

IUPAC Name

4-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N3O/c1-26(18(28)12-2-4-14(20)5-3-12)15-6-8-27(9-7-15)17-16(21)10-13(11-25-17)19(22,23)24/h2-5,10-11,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGZVVHAJJUGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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